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Compound of Interest

Compound Name: Doravirine

Cat. No.: B607182

Doravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), consistently shows a
more favorable lipid profile in comparison to several other widely used antiretroviral (ARV)
agents, including efavirenz and ritonavir-boosted darunavir. Clinical trial data indicates that
treatment with doravirine-based regimens results in minimal, and in some cases beneficial,
changes to patient lipid levels, a significant consideration in the long-term management of HIV-
1.

Comparative Lipid Profile Data

The following tables summarize the mean changes in fasting lipid profiles from baseline for
doravirine compared to other ARVs across major clinical trials.

Table 1: Doravirine vs. Efavirenz/Emtricitabine/Tenofovir Disoproxil Fumarate (EFV/FTC/TDF)
in Treatment-Naive Adults (DRIVE-AHEAD Trial)

. Doravirine/Lamivudine/TD
Lipid Parameter EFVIFTCITDF
F (DELSTRIGO®)

LDL-Cholesterol (mg/dL) -2.1[1] +8.3[1]

Non-HDL-Cholesterol (mg/dL) -4.1]1] +12.7[1]

Data presented as mean
change from baseline at Week
48.
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In the DRIVE-AHEAD trial, patients receiving the doravirine-based regimen saw a decrease in

both LDL and non-HDL cholesterol, whereas the efavirenz-based regimen was associated with

increases in these parameters[1][2].

Table 2: Doravirine vs. Ritonavir-Boosted Darunavir (DRV+r) in Treatment-Naive Adults

(DRIVE-FORWARD Trial)

Doravirine + 2 NRTIs

Lipid Parameter

(PIFELTRO®)

DRV+r + 2 NRTIs

LDL-Cholesterol (mg/dL) -4.6[1]

+9.5[1]

Non-HDL-Cholesterol (mg/dL) -5.4[1]

+13.7[1]

Data presented as mean
change from baseline at Week
48. NRTIs were investigator-
selected
(emtricitabine/tenofovir
disoproxil fumarate or

abacavir/lamivudine).

The DRIVE-FORWARD trial demonstrated that doravirine, in combination with two nucleoside
reverse-transcriptase inhibitors (NRTIS), had a superior lipid profile compared to ritonavir-

boosted darunavir[3][4][5].

Table 3: Switching to Doravirine/Lamivudine/TDF from a Boosted Protease Inhibitor Regimen

(DRIVE-SHIFT Trial)
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. Switched to Continued Boosted PI + 2
Lipid Parameter o
Doravirine/3TC/TDF NRTIs
LDL-Cholesterol (mg/dL) -16.3[1] -2.6[1]
Non-HDL-Cholesterol (mg/dL) -24.8[1] -2.1[1]

Data presented as mean
change from baseline at Week
24 for participants on a
ritonavir-boosted protease

inhibitor at study entry.

The DRIVE-SHIFT trial showed that virologically suppressed patients who switched to a
doravirine-based regimen from a regimen containing a ritonavir-boosted protease inhibitor
experienced significant reductions in fasting lipids, which were maintained through 144
weeks[3][6][7].

Experimental Protocols

The data presented is derived from large, well-controlled Phase 3 clinical trials.

e DRIVE-AHEAD (NCT02403674): This was a multicenter, double-blind, non-inferiority trial
involving 728 treatment-naive adults with HIV-1.[4][8] Participants were randomized 1:1 to
receive either a once-daily fixed-dose combination of doravirine/lamivudine/TDF or
efavirenz/emtricitabine/TDF.[2] The primary endpoint was the proportion of patients with HIV-
1 RNA <50 copies/mL at week 48, with pre-specified secondary endpoints including mean
changes in fasting LDL-C and non-HDL-C.[2][8]

e DRIVE-FORWARD (NCT02275780): This was a randomized, double-blind, non-inferiority
trial in 766 treatment-naive adults with HIV-1.[5] Participants were randomized to receive
either doravirine (100 mg) or darunavir (800 mg) with ritonavir (100 mg) once daily, both in
combination with investigator-selected NRTIs (TDF/FTC or ABC/3TC).[5] The primary
efficacy endpoint was the proportion of participants with HIV-1 RNA <50 copies/mL at week
48, with a key secondary endpoint being the effect on fasting serum lipids.[1]
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e DRIVE-SHIFT (NCT02397096): This was a randomized, open-label trial evaluating a switch
to doravirine/lamivudine/TDF in 670 virologically suppressed adults who had been on a
stable antiretroviral regimen (including a boosted PI, boosted elvitegravir, or an NNRTI with
two NRTIs) for at least six months.[6][9] The primary endpoint assessed non-inferiority based
on the proportion of participants with HIV-1 RNA <50 copies/mL.[9] A key safety evaluation
included the change from baseline in fasting serum lipids, particularly in participants
switching from a ritonavir-boosted PI regimen.[9]

Visualizing the Clinical Trial Process and ARV
Impact

The following diagrams illustrate the typical workflow of these clinical trials and the general
impact of different ARV classes on lipid metabolism.
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Caption: Workflow of a typical Phase 3 ARV clinical trial.
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Caption: General impact of ARV classes on lipid metabolism.

Mechanism of Action and Lipid Effects

Antiretroviral therapy-associated dyslipidemia is a known complication that can increase
cardiovascular risk.[10] Protease inhibitors (PIs), in particular, have been associated with
increased levels of total cholesterol, triglycerides (TG), and LDL-cholesterol.[10] While older
NNRTIs like efavirenz can increase HDL-cholesterol, they have also been shown to raise TG

and total cholesterol levels.[11]
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Doravirine's favorable lipid profile is a distinguishing feature within the NNRTI class. The
precise mechanisms for this are not fully elucidated but are a subject of ongoing research. The
clinical data consistently demonstrates that doravirine-based regimens, whether used as initial
therapy or as a switch from other regimens, are associated with minimal and often favorable
changes in fasting lipid profiles, contributing to a better long-term metabolic outlook for people
living with HIV.[12][13][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Doravirine Demonstrates a Superior Lipid Profile
Compared to Other Antiretroviral Agents]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607182#lipid-profile-changes-associated-with-
doravirine-compared-to-other-arvs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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